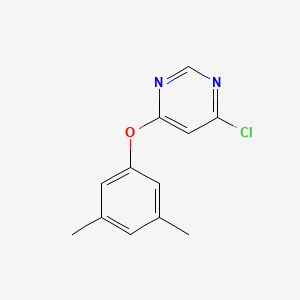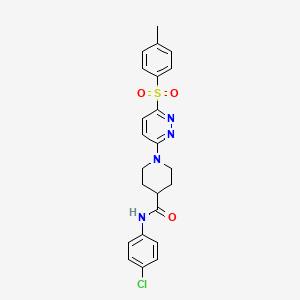
4-Chloro-6-(3,5-dimethylphenoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(3,5-dimethylphenoxy)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a 3,5-dimethylphenoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3,5-dimethylphenoxy)pyrimidine typically involves the reaction of 4-chloropyrimidine with 3,5-dimethylphenol under suitable conditions. One common method is the nucleophilic aromatic substitution reaction, where the phenol acts as a nucleophile and displaces a leaving group on the pyrimidine ring.
Example Reaction:
Reactants: 4-Chloropyrimidine, 3,5-Dimethylphenol
Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), elevated temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3,5-dimethylphenoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Substitution: Formation of new pyrimidine derivatives with different substituents.
Oxidation: Formation of phenoxy derivatives with additional oxygen functionalities.
Reduction: Formation of reduced phenoxy derivatives.
Scientific Research Applications
4-Chloro-6-(3,5-dimethylphenoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: Employed in the development of herbicides and pesticides.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3,5-dimethylphenoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The chloro and phenoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
- 4-Chloro-6-(methylamino)pyrimidine
- 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
Uniqueness
4-Chloro-6-(3,5-dimethylphenoxy)pyrimidine is unique due to the presence of the 3,5-dimethylphenoxy group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior compared to other similar pyrimidine derivatives.
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-chloro-6-(3,5-dimethylphenoxy)pyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-8-3-9(2)5-10(4-8)16-12-6-11(13)14-7-15-12/h3-7H,1-2H3 |
InChI Key |
RDZIOBLFYFTNSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=NC=N2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11438740.png)
![(2E)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11438747.png)
![3-(3-methylphenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B11438751.png)
![4-(4-Benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B11438758.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide](/img/structure/B11438765.png)
![2-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-N-(4-methylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B11438773.png)
![2-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11438774.png)
![2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11438775.png)
methanone](/img/structure/B11438787.png)
![3-(3-ethoxypropyl)-5-methyl-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B11438805.png)
![3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B11438813.png)
![ethyl 4-[8-(5-bromo-2-methoxyphenyl)-9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate](/img/structure/B11438814.png)
![6-methyl-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11438818.png)
